Hexyl nonanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

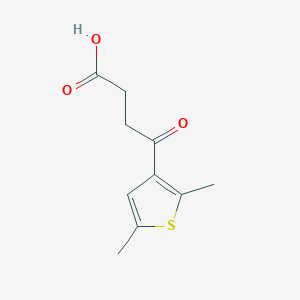

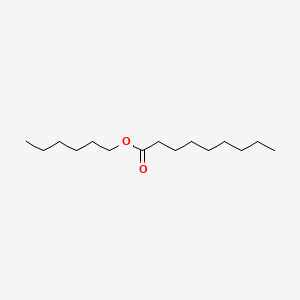

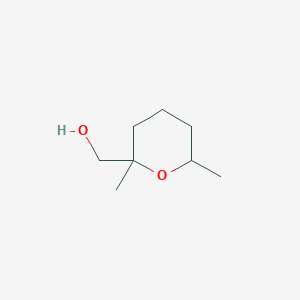

Hexyl nonanoate, also known as hexyl nonan-1-oate or hexyl pelargonate, is a chemical compound with the molecular formula C15H30O2 . It has an average mass of 242.398 Da and a monoisotopic mass of 242.224579 Da . It is known to have a fresh vegetable fruity aroma .

Synthesis Analysis

Hexyl nonanoate can be synthesized from nonanoyl chloride or nonanoic acid and the respective alcohols . In particular, it was found that the use of triethylamine as a co-solvent was necessary to avoid acid-mediated isomerization of the alkenes, which resulted in an inseparable mixture of products .Molecular Structure Analysis

The molecular structure of Hexyl nonanoate consists of 15 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of Hexyl nonanoate involves the reaction of nonanoyl chloride or nonanoic acid with the respective alcohols . The use of triethylamine as a co-solvent is necessary to avoid acid-mediated isomerization of the alkenes .Physical And Chemical Properties Analysis

Hexyl nonanoate is a liquid at room temperature . It is insoluble in water but soluble in non-polar solvents .Applications De Recherche Scientifique

Antimicrobial Activity

Hexyl nonanoate, specifically in its (E)-3-hexenyl form, has shown significant antimicrobial activity. A study by Chakravorty et al. (2012) revealed that (E)-3-hexenyl nonanoate demonstrated the highest inhibition against Pseudomonas aeruginosa and exhibited broad-spectrum activity against various pathogens. This indicates its potential as an antimicrobial agent in various applications (Chakravorty, Rayner, Koning, Vuuren, Otterlo, & Otterlo, 2012).

Role in Ester Synthesis and Biocatalysis

Hexyl nonanoate has been used as a model compound in the study of enzymatic and microbiological oxidation of nonanoic acid. Rajabi et al. (2014) synthesized a series of nonanoic acids, hydroxylated in various positions, to serve as standards for such studies. This research provides a foundation for understanding the reactions involving nonanoic acid and its derivatives, including hexyl nonanoate (Rajabi, Lanfranchi, Campo, & Panza, 2014).

Use in Biodegradable Polyesters

Hexyl nonanoate's parent compound, nonanoic acid, has been studied for its potential in producing biodegradable polyesters. Brandl et al. (1988) explored the use of Pseudomonas oleovorans in synthesizing poly(β-hydroxyalkanoates) from nonanoic acid, suggesting that derivatives like hexyl nonanoate could play a role in the development of sustainable plastic alternatives (Brandl, Gross, Lenz, & Fuller, 1988).

Herbicidal Applications

The compound has been evaluated for its effectiveness as a bioherbicide in organic farming. Webber et al. (2010) examined ammonium nonanoate, a related compound, for its efficacy in controlling weeds in organic vegetable production, indicating potential applications for hexyl nonanoate in similar contexts (Webber, Shrefler, Brandenberger, Taylor, Carrier, & Shannon, 2010).

Pharmaceutical and Cosmetic Applications

Studies like Alonso et al. (2015) have investigated the dermal absorption profiles of antioxidant compounds, including derivatives of hexanoate and octanoate. These findings could be extrapolated to hexyl nonanoate, potentially making it useful in the development of skin-care products and pharmaceuticals (Alonso, Lucas, Barba, Martí, Rubio, Comelles, Morales, Coderch, & Parra, 2015).

Food Safety

Hexyl nonanoate and related compounds have been explored for their ability to enhance food safety. Lanciotti et al. (2003) researched the use of hexanal and related compounds in improving the hygienic safety of minimally processed foods, suggesting a potential role for hexyl nonanoate in similar applications (Lanciotti, Belletti, Patrignani, Gianotti, Gardini, & Guerzoni, 2003).

Propriétés

Numéro CAS |

6561-39-3 |

|---|---|

Nom du produit |

Hexyl nonanoate |

Formule moléculaire |

C15H30O2 |

Poids moléculaire |

242.4 g/mol |

Nom IUPAC |

hexyl nonanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h3-14H2,1-2H3 |

Clé InChI |

GPHBCFMWKGZPRP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCCCCCC |

SMILES canonique |

CCCCCCCCC(=O)OCCCCCC |

Densité |

0.858-0.863 (20°) |

Autres numéros CAS |

6561-39-3 |

Description physique |

Liquid; Fresh vegetable fruity aroma |

Solubilité |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)

![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)